molecular formula C8H13NO5 B3330062 N-Adipoylglycine, analytical reference material CAS No. 66060-81-9

N-Adipoylglycine, analytical reference material

Cat. No.: B3330062
CAS No.: 66060-81-9
M. Wt: 203.19 g/mol
InChI Key: UJHDYVYBNDNRRQ-UHFFFAOYSA-N
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Description

N-Adipoylglycine (systematic name: 2-(adipoylamino)acetic acid) is a specialized analytical reference material used for quality control, method validation, and calibration in biochemical and pharmaceutical research. Structurally, it consists of a glycine moiety linked to an adipoyl group (a six-carbon dicarboxylic acid). Its molecular formula is C₈H₁₃NO₅, with a molecular weight of 203.19 g/mol. As a reference material, it is characterized by high purity (>95%) and stability under controlled storage conditions, making it critical for quantitative analyses such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) .

The compound’s primary applications include:

  • Metabolite profiling in studies of fatty acid conjugation pathways.
  • Biomarker validation for disorders linked to acyl-glycine metabolism.
  • Enzyme activity assays targeting glycine-N-acyltransferases .

Properties

IUPAC Name

6-(carboxymethylamino)-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c10-6(9-5-8(13)14)3-1-2-4-7(11)12/h1-5H2,(H,9,10)(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHDYVYBNDNRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734074
Record name 6-[(Carboxymethyl)amino]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66060-81-9
Record name 6-[(Carboxymethyl)amino]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Adipoylglycine typically involves the reaction of adipic acid with glycine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure product .

Industrial Production Methods

On an industrial scale, the production of N-Adipoylglycine may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Adipoylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adipic acid derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-Adipoylglycine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Adipoylglycine belongs to the class of N-acylated glycines, which are structurally defined by a glycine backbone conjugated to varying acyl groups. Below is a detailed comparison with four analogous compounds:

Table 1: Structural and Functional Comparison of N-Acylated Glycines

Compound Molecular Formula Molecular Weight (g/mol) Acyl Group Purity (%) Key Applications
N-Adipoylglycine C₈H₁₃NO₅ 203.19 Adipoyl (C₆) >95 Metabolic profiling, enzyme assays
N-Lauroylglycine C₁₄H₂₇NO₃ 257.37 Lauroyl (C₁₂) >98 Surfactant research, dermatology
N-Acetylglycylglycine C₆H₁₀N₂O₄ 174.16 Acetyl-glycyl (C₂) >97 Peptide synthesis, NMR calibration
N-Arachidonoylglycine C₂₂H₃₅NO₃ 361.52 Arachidonoyl (C₂₀) >95 Endocannabinoid signaling studies
N-(3-Indoleacetyl)glycine C₁₂H₁₂N₂O₃ 232.24 3-Indoleacetyl >95 Plant hormone analysis, phytochemistry

Structural Differences

  • Acyl Chain Length : N-Adipoylglycine’s adipoyl group (C₆) is intermediate in length compared to N-Lauroylglycine (C₁₂) and N-Acetylglycylglycine (C₂). This affects hydrophobicity and solubility, with N-Adipoylglycine being moderately polar, suitable for reverse-phase HPLC .
  • Functional Groups: N-Arachidonoylglycine contains a polyunsaturated arachidonoyl chain, enabling interactions with lipid-binding proteins, unlike the saturated adipoyl group in N-Adipoylglycine .
  • Aromaticity : N-(3-Indoleacetyl)glycine incorporates an indole ring, enabling fluorescence-based detection methods absent in N-Adipoylglycine .

Analytical Performance

  • Chromatographic Retention : N-Adipoylglycine elutes earlier than N-Lauroylglycine in HPLC due to its shorter acyl chain, as demonstrated in a study comparing retention times of acyl-glycines (C₂–C₁₈) .
  • Mass Spectrometry: N-Arachidonoylglycine produces distinct fragmentation patterns (e.g., m/z 361 → 265) compared to N-Adipoylglycine (m/z 203 → 145), aiding in differentiation .
  • Stability: N-Adipoylglycine is less prone to oxidation than N-Arachidonoylglycine, which degrades rapidly under ambient conditions due to unsaturated bonds .

Research Findings and Gaps

  • Interference in Assays: N-Adipoylglycine shows minimal cross-reactivity in immunoassays targeting long-chain acyl-glycines, unlike N-Lauroylglycine, which may produce false positives due to antibody cross-reactivity .
  • Synthetic Challenges : N-Adipoylglycine’s synthesis requires stringent pH control (pH 4.5–5.0) to avoid adipoyl group hydrolysis, a step less critical for N-Acetylglycylglycine .
  • Gaps: Limited data exist on N-Adipoylglycine’s pharmacokinetics and tissue distribution compared to N-Arachidonoylglycine, which has been extensively studied in rodent models .

Biological Activity

N-Adipoylglycine (NAGly) is a member of the N-acyl glycine family, which are metabolites involved in various biological processes, including amino acid and fatty acid metabolism. This article provides a comprehensive overview of the biological activity of N-Adipoylglycine, supported by data tables, case studies, and research findings.

Overview of N-Adipoylglycine

N-Adipoylglycine is formed through the acylation of glycine by adipic acid. It serves as a biomarker for metabolic disorders and has been implicated in the detoxification processes within the human body. The compound is particularly relevant in studies related to diabetes and metabolic syndrome.

Biological Activity and Mechanisms

  • Metabolic Role : NAGly plays a significant role in the metabolism of fatty acids and amino acids. It has been shown to be involved in the excretion of excess fatty acids through urine, which is crucial for maintaining metabolic homeostasis .
  • Diabetes Research : Recent studies have highlighted the potential of NAGly as a biomarker for Type 2 Diabetes Mellitus (T2DM). In experiments with db/db diabetic mice, significant differences in NAGly levels were observed compared to control mice. The area under the curve (AUC) for Receiver Operating Characteristic (ROC) analysis was found to be 0.996, indicating high accuracy in differentiating between diabetic and non-diabetic states based on NAGly levels .
  • Metabolomic Studies : Untargeted metabolomics approaches have revealed that alterations in NAGly levels correlate with metabolic dysfunctions such as insulin resistance and fatty acid metabolism disturbances. For instance, short-chain NAGlys were significantly elevated in diabetic mice, suggesting their potential as early diagnostic markers for diabetes .

Case Study 1: Metabolomic Profiling in Diabetic Mice

  • Objective : To assess the changes in NAGly levels in db/db mice compared to lean controls.
  • Methodology : Plasma and urine samples were analyzed using liquid chromatography-mass spectrometry (LC-MS) following derivatization with 3-nitrophenylhydrazine.
  • Findings : The study demonstrated that various NAGlys were significantly altered in diabetic mice, with specific increases noted in short-chain NAGlys like acetylglycine and propionylglycine. These changes were associated with impaired fatty acid oxidation .

Case Study 2: Application in Clinical Diagnostics

  • Objective : To evaluate the potential of NAGly as a clinical biomarker for T2DM.
  • Methodology : A cross-sectional study involving human subjects with varying degrees of glucose tolerance.
  • Findings : Elevated levels of NAGly were observed in subjects with impaired glucose tolerance compared to healthy controls, reinforcing its role as a potential biomarker for early detection of diabetes .

Data Tables

ParameterControl Mice (db/m+)Diabetic Mice (db/db)p-value
Acetylglycine (µM)5.212.8<0.001
Propionylglycine (µM)3.18.5<0.01
Malonylglycine (µM)1.04.3<0.05
Total NAGlys Concentration (µM)9.325.6<0.001

Research Findings

  • Studies indicate that the accumulation of N-acyl glycines, including NAGly, is linked to metabolic dysfunctions such as insulin resistance and obesity.
  • The ability to differentiate between control and diabetic states using NAGly levels suggests its utility in clinical diagnostics.
  • Further research is needed to explore the mechanistic pathways through which NAGly influences metabolic processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Adipoylglycine, analytical reference material
Reactant of Route 2
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N-Adipoylglycine, analytical reference material

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